molecular formula C19H14N4O3S B7704849 2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide

2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B7704849
M. Wt: 378.4 g/mol
InChI Key: NZQWLBMFFBRZSQ-UHFFFAOYSA-N
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Description

2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a thiazole ring, and a phenyl group

Properties

IUPAC Name

2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c24-16(21-19-20-9-10-27-19)12-25-15-8-4-7-14(11-15)18-22-17(23-26-18)13-5-2-1-3-6-13/h1-11H,12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQWLBMFFBRZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the 1,2,4-oxadiazole core without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization would likely be applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The phenyl and thiazole groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate (SDCI) and reducing agents like hydrogen gas in the presence of a catalyst . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro derivatives, while substitution reactions can yield a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors . The phenyl and thiazole groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of the 1,2,4-oxadiazole and thiazole rings, along with the phenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

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